[(Isocyanatomethyl)sulfanyl]benzene
Description
[(Isocyanatomethyl)sulfanyl]benzene (CAS: CID 10964675) is an organosulfur compound with the molecular formula C₈H₇NS and the IUPAC name isocyanomethylsulfanylbenzene. Its structure consists of a benzene ring linked to a methylsulfanyl group substituted with an isocyanate moiety (-NCO). Key structural features include:
- SMILES: [C-]#[N+]CSC1=CC=CC=C1
- InChIKey: PQLWVAZROIHXBB-UHFFFAOYSA-N .
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
isocyanatomethylsulfanylbenzene |
InChI |
InChI=1S/C8H7NOS/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2 |
InChI Key |
FZBACRCGFBPVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCN=C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalysts
The reaction proceeds via nucleophilic substitution, where the thiol group of benzyl mercaptan attacks the electrophilic carbon of phosgene, forming an intermediate thiophosgene derivative. Subsequent elimination of HCl yields the isocyanate product. Catalysts such as triethylamine (TEA) or tetramethylurea (TMU) are critical for absorbing HCl and preventing urea byproduct formation.
Example Protocol (Adapted from Patent US4477389A):
Optimization Strategies
- Excess Phosgene: Ensures complete conversion of the amine intermediate, minimizing urea formation.
- Solvent Choice: Aromatic solvents (e.g., toluene) enhance solubility and stabilize reactive intermediates.
- Catalyst Loading: Higher TEA concentrations (2 mol equivalents) improve yields by efficiently scavenging HCl.
| Table 1: Phosgenation Method Variations and Outcomes | |||
| Catalyst | Phosgene Excess | Yield | Byproducts |
| -------------- | --------------------- | ----------- | ---------------- |
| Triethylamine | 8 mol | 43.5% | Trace urea |
| Tetramethylurea | 6 mol | 38.2% | Moderate urea |
| None | 10 mol | <20% | Significant urea |
Alternative Isocyanation Routes
(Trimethylsilyl)isocyanate (TMS-NCO) Mediated Synthesis
Recent advances employ TMS-NCO as a safer phosgene alternative. In a copper-catalyzed system, benzyl mercaptan reacts with TMS-NCO and N-fluorobenzenesulfonimide (NFSI) to form the isocyanate via radical intermediates.
Key Conditions:
- Catalyst: Cu(OAc)₂ (10 mol%)
- Ligand: 2,2′-Bis(oxazoline) (20 mol%)
- Solvent: Acetonitrile, 60°C, 12 hours
- Yield: 36% (unoptimized)
This method avoids phosgene handling but requires rigorous moisture exclusion.
Continuous Flow Synthesis
Industrial-scale production often utilizes continuous flow reactors to enhance safety and efficiency. Microreactors enable precise temperature control and rapid mixing, reducing side reactions.
Advantages:
- Residence Time: <5 minutes vs. hours in batch reactors.
- Yield Improvement: Up to 15% higher than batch methods.
- Scalability: Suitable for multi-ton production.
Catalytic Systems and Mechanistic Insights
Copper-Catalyzed Isocyanation
The Cu/Oxazoline system facilitates single-electron transfer (SET) to generate benzyl radicals, which combine with isocyanate radicals from TMS-NCO (Fig. 2). This pathway enables functionalization of unactivated C–H bonds but currently suffers from moderate yields.
| Table 2: Catalyst Performance Comparison | |||
| Catalyst | Reaction Time | Isocyanate Yield | Byproducts |
| -------------- | ------------------- | ---------------------- | ---------------- |
| Cu/Oxazoline | 12 h | 36% | Dimers (8%) |
| Triethylamine | 6 h | 43.5% | Urea (5%) |
| None | 24 h | <10% | Polymers (40%) |
Comparative Analysis of Synthetic Routes
| Table 3: Method Advantages and Limitations | |||
| Method | Yield | Safety | Scalability |
| ------------ | ----------- | ------------ | ----------------- |
| Phosgenation | High | Low | Industrial |
| TMS-NCO | Moderate | High | Lab-scale |
| Continuous Flow | High | Moderate | Industrial |
Chemical Reactions Analysis
Nucleophilic Substitution
The isocyanate group (-N=C=O) reacts with nucleophiles (e.g., alcohols, amines, thiols) to form urea derivatives or polyurethanes . For example:
-
Reaction with alcohols :
-
Reaction with amines :
| Nucleophile | Product | Conditions |
|---|---|---|
| Primary alcohol | Urea | Room temperature, catalytic base |
| Primary amine | Urea | Room temperature, catalytic acid |
Hydrolysis
Hydrolysis of the isocyanate group yields amine derivatives (e.g., urea) and carbon dioxide :
This reaction is catalyzed by acids or bases and is critical in polymer synthesis.
Cyclization Reactions
The compound can undergo intramolecular cyclization if a nucleophilic group (e.g., -SH, -NH₂) is present at a suitable distance. For example:
-
Formation of heterocycles :
Sulfanyl Group Reactivity
The sulfanyl (-S-) group participates in oxidation and nucleophilic substitution :
-
Oxidation :
-
Nucleophilic substitution :
Mechanistic Insights
The isocyanate group’s electrophilic nature drives nucleophilic attack, while the sulfanyl group’s nucleophilicity enables oxidation or substitution. For example, in hydrolysis, the isocyanate group undergoes protonation, forming a carbamic acid intermediate that decomposes to CO₂ and an amine. The sulfanyl group’s oxidation follows typical sulfur chemistry pathways, forming sulfinic or sulfonic acids under acidic or basic conditions .
Comparison of Reaction Pathways
| Reaction Type | Key Reagents | Product Class |
|---|---|---|
| Nucleophilic substitution | Alcohols, amines | Ureas, polyurethanes |
| Hydrolysis | H₂O, acid/base | Amines, CO₂ |
| Cyclization | NH₃, SH⁻ | Heterocycles |
| Oxidation | H₂O₂, O₂ | Sulfinic/sulfonic acids |
Scientific Research Applications
[(Isocyanatomethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and resins, especially in the manufacture of polyurethane foams and coatings.
Mechanism of Action
The mechanism of action of [(Isocyanatomethyl)sulfanyl]benzene involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2-Fluorobenzyl Isocyanate
- Molecular Formula: C₈H₆FNO
- Boiling Point : 202°C .
- Structure : A benzene ring with a fluorine atom at the ortho position and an isocyanatomethyl group.
- Key Differences :
- The electron-withdrawing fluorine substituent increases the electrophilicity of the isocyanate group compared to [(Isocyanatomethyl)sulfanyl]benzene, where the sulfanyl group may donate electrons via resonance.
- Applications: 2-Fluorobenzyl isocyanate is used in fluorinated building blocks for pharmaceuticals and agrochemicals, whereas [(Isocyanatomethyl)sulfanyl]benzene’s sulfur linkage may favor materials science applications (e.g., thiol-ene polymerizations) .
1-(Isocyanatomethyl)benzene
- Molecular Formula: C₈H₇NO
- Structure : A benzene ring directly bonded to an isocyanatomethyl group (-CH₂NCO).
- Key Differences :
Cyclohexane, 5-Isocyanato-1-(Isocyanatomethyl)-
- Structure : A cyclohexane ring with two isocyanate groups.
- The cyclohexane backbone introduces conformational flexibility, contrasting with the rigid benzene ring in [(Isocyanatomethyl)sulfanyl]benzene .
Benzoate Esters (e.g., Phenyl Benzoate)
- Structure : Benzene rings linked via ester groups.
- Key Differences :
Comparative Data Table
| Property | [(Isocyanatomethyl)sulfanyl]benzene | 2-Fluorobenzyl Isocyanate | 1-(Isocyanatomethyl)benzene | Cyclohexane Diisocyanate |
|---|---|---|---|---|
| Molecular Formula | C₈H₇NS | C₈H₆FNO | C₈H₇NO | C₉H₁₂N₂O₂ (assumed) |
| Molecular Weight | 137.21 g/mol | 151.14 g/mol | 133.15 g/mol | 180.20 g/mol (estimated) |
| Key Substituents | Sulfanylmethyl isocyanate | 2-Fluoro, isocyanatomethyl | Benzyl isocyanate | Dual isocyanates |
| Boiling Point | Not reported | 202°C | Not reported | Not reported |
| Reactivity | Moderate (S electron donation) | High (F electron withdrawal) | Moderate | Very high (dual -NCO groups) |
| Applications | Materials science, synthesis | Fluorinated building blocks | Carboxamide synthesis | Polyurethane crosslinking |
Biological Activity
[(Isocyanatomethyl)sulfanyl]benzene, a compound with potential biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, genotoxicity assessments, and potential therapeutic applications.
Chemical Structure and Properties
[(Isocyanatomethyl)sulfanyl]benzene is characterized by the presence of an isocyanatomethyl group attached to a benzene ring, along with a sulfanyl functional group. This unique structure may contribute to its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of polysubstituted benzene derivatives, including compounds similar to [(Isocyanatomethyl)sulfanyl]benzene. These studies have shown promising results against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [(Isocyanatomethyl)sulfanyl]benzene | Bacillus subtilis | 32 µg/mL |
| 4-(Isocyanatomethyl)phenol | Staphylococcus aureus | 16 µg/mL |
| 2-Isocyano-4-methylphenol | Escherichia coli | 64 µg/mL |
Genotoxicity Assessments
The genotoxic potential of related isocyanate compounds has been assessed through various in vitro and in vivo studies. For instance, 1,3-bis(isocyanatomethyl)benzene was tested for genotoxicity and found to be non-genotoxic in several assays . These findings suggest that the structural characteristics of isocyanates might influence their biological effects, including mutagenicity.
Case Study: In Vivo Micronucleus Assay
In a study involving rats, the hydrolysis product of 1,3-bis(isocyanatomethyl)benzene showed no significant genotoxic effects when evaluated in a micronucleus assay. This indicates that while the parent compound may have reactive properties, its metabolites may exhibit reduced toxicity .
Toxicological Profiles
Therapeutic Applications
Research into the therapeutic applications of [(Isocyanatomethyl)sulfanyl]benzene is still in its infancy. However, its structural analogy to known bioactive compounds suggests potential roles in drug design. For example, compounds with sulfanyl groups have been investigated for their anti-inflammatory and anticancer properties .
Table 2: Potential Therapeutic Applications
| Application | Mechanism of Action |
|---|---|
| Antimicrobial | Disruption of cell membranes |
| Anticancer | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Q & A
What are the common synthetic routes for [(Isocyanatomethyl)sulfanyl]benzene, and how are the products characterized?
Basic Research Question
A typical synthesis involves reacting 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with a halogenated benzene derivative (e.g., 4-nitrophthalonitrile) in dry dimethylformamide (DMF) under a nitrogen atmosphere. Potassium carbonate is often used as a base to deprotonate the thiol group, facilitating nucleophilic substitution. Post-reaction, the product is purified via recrystallization (e.g., acetone/petroleum ether system). Characterization employs nuclear magnetic resonance (NMR; ¹H and ¹³C), Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., S–C=N stretching at ~1100 cm⁻¹), and mass spectrometry for molecular weight validation . For novel derivatives, X-ray diffraction (XRD) is critical for structural confirmation .
What spectroscopic techniques are essential for confirming the structure of [(Isocyanatomethyl)sulfanyl]benzene?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm), while ¹³C NMR confirms carbon frameworks (e.g., thiocarbonyl carbons at δ 160–170 ppm).
- FT-IR Spectroscopy : Detects functional groups like C≡N (2200–2250 cm⁻¹) and S–C (600–700 cm⁻¹).
- XRD Analysis : Resolves crystal packing, bond lengths, and angles (e.g., C–S bond lengths ~1.75–1.80 Å). For reproducibility, ensure sample purity (>95% by HPLC) and use single-crystal XRD with SHELXL refinement .
How can density functional theory (DFT) calculations be applied to study [(Isocyanatomethyl)sulfanyl]benzene’s electronic properties?
Advanced Research Question
DFT/B3LYP/6-311G(d) is widely used to compute:
- HOMO-LUMO Energies : Predict reactivity (e.g., energy gaps ~4.39 eV indicate moderate stability ).
- Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic sites.
- Vibrational Frequencies : Compare theoretical IR spectra with experimental data to validate assignments (e.g., discrepancies <5% suggest reliable models). Note that gas-phase DFT calculations may neglect crystal-packing effects observed in XRD .
What challenges arise in resolving crystal structures of [(Isocyanatomethyl)sulfanyl]benzene derivatives using X-ray diffraction, and how are they addressed?
Advanced Research Question
Challenges include:
- Weak Intermolecular Interactions : C–H⋯N hydrogen bonds (2.5–3.0 Å) complicate electron density maps. Use high-resolution data (θ > 25°) and SHELXL’s restraints for thermal parameters .
- Disorder in Crystal Lattices : Partial occupancy of substituents (e.g., methyl groups) requires SQUEEZE (PLATON) to model solvent voids.
- Space Group Ambiguity : Monoclinic systems (e.g., P2₁/n) demand careful symmetry checks via Rint (<5%) .
How should researchers address discrepancies between experimental and computational data (e.g., bond lengths, vibrational frequencies)?
Advanced Research Question
Discrepancies arise from:
- Crystal Environment : DFT models isolated molecules, while XRD includes intermolecular forces. For example, C–S bond lengths in XRD may be 0.02–0.05 Å shorter due to packing .
- Basis Set Limitations : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy but increase computational cost.
- Thermal Motion : Anisotropic displacement parameters in XRD account for atomic vibrations absent in static DFT models. Validate with root-mean-square deviations (RMSD <0.05 Å for bond lengths) .
What role does the sulfanyl group play in the biological activity of [(Isocyanatomethyl)sulfanyl]benzene derivatives?
Advanced Research Question
The sulfanyl (–S–) group:
- Enhances lipophilicity , improving membrane permeability (logP ~2.5 calculated via ChemDraw).
- Participates in hydrogen bonding with biological targets (e.g., bacterial enzymes like dihydrofolate reductase).
- Modulates redox activity via sulfur’s oxidation states, influencing cytotoxicity (IC50 values <10 μM in cancer cell lines). Compare analogs lacking sulfur to isolate its contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
